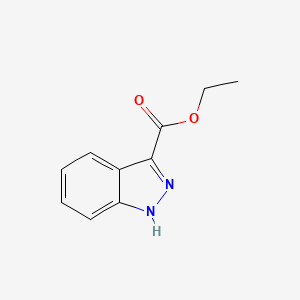

Ethyl 1H-indazole-3-carboxylate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179807. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-7-5-3-4-6-8(7)11-12-9/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKPTYMNELPKOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196348 | |

| Record name | Ethyl 1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4498-68-4 | |

| Record name | 1H-Indazole-3-carboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4498-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1H-indazole-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004498684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4498-68-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1H-indazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 1H-INDAZOLE-3-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVS5MS5YGC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Indazole Scaffold: a Privileged Structure in Chemistry and Medicine

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is considered a "privileged scaffold" in medicinal chemistry. pnrjournal.com This designation stems from its recurring presence in numerous compounds with a broad spectrum of biological activities. pnrjournal.comnih.gov The unique chemical properties and tautomeric forms of indazole make it a versatile building block in organic synthesis. researchgate.net

The significance of the indazole scaffold is underscored by its presence in a variety of marketed drugs and clinical candidates. researchgate.netnih.gov These compounds have demonstrated efficacy in treating a range of conditions, including cancer, inflammation, and neurological disorders. researchgate.netnih.govmdpi.com The diverse biological activities associated with indazole derivatives include anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor properties. nih.govresearchgate.net This wide range of applications has fueled extensive research into the synthesis and modification of the indazole core to develop new therapeutic agents. nih.govnih.gov

The development of novel synthetic methods, including catalyst-based and green chemistry approaches, has further expanded the accessibility and diversity of indazole derivatives. bohrium.com These advancements have facilitated the creation of extensive libraries of indazole-containing compounds for biological screening, accelerating the drug discovery process. bohrium.com

The Role of Ethyl Ester Derivatives in Drug Discovery

Within the broad class of indazole-based compounds, ethyl ester derivatives, such as Ethyl 1H-indazole-3-carboxylate, play a pivotal role in drug discovery and development. researchgate.net The ethyl ester group serves as a versatile handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).

This functional group can be readily converted into other functionalities, such as amides, carboxylic acids, and other esters, enabling the synthesis of a diverse range of analogs. derpharmachemica.comresearchgate.net For instance, the hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common step in the synthesis of more complex indazole derivatives. derpharmachemica.comsemanticscholar.org This carboxylic acid can then be coupled with various amines to generate a library of amide derivatives, a strategy often employed in the development of new drug candidates. derpharmachemica.comresearchgate.net

Research Trajectories for Indazole 3 Carboxylate Compounds

Established Synthetic Pathways for the Indazole Core

The construction of the indazole nucleus, a bicyclic heteroaromatic system, can be achieved through several reliable synthetic routes. chemicalbook.com These methods often involve the formation of the crucial N-N bond and subsequent cyclization to yield the stable 1H-indazole tautomer. chemicalbook.com

Diazotization Reactions in Indazole Formation

Diazotization reactions are a cornerstone in the synthesis of the indazole core. chemicalbook.com A classic approach involves the diazotization of o-toluidine (B26562) with sodium nitrite (B80452) in acetic acid, leading to a ring closure that incorporates the methyl group to form 1H-indazole. chemicalbook.com This method has been extended to o-alkynylanilines, which upon diazotization and subsequent cyclization, yield 3-substituted 1H-indazoles. chemicalbook.com Another established route begins with the ring opening of isatin (B1672199) in an alkaline solution to produce aminophenylglyoxylic acid, which is then subjected to diazotization and reductive cyclization to afford 1H-indazole-3-carboxylic acid. chemicalbook.com Furthermore, diazonium salts derived from anthranilic acid can undergo reductive cyclization with sodium sulfite (B76179) to form 1H-indazole. chemicalbook.com A more recent development involves a metal-free, donor/acceptor diazo activation strategy using diazonium salts, which proceeds through a diazenium (B1233697) intermediate that cyclizes to form indazoles in high yields. nih.govnih.gov

Cyclization Approaches to the Indazole Nucleus

Cyclization reactions provide a diverse toolkit for assembling the indazole ring system. One common strategy involves the condensation of o-halobenzaldehydes or ketones with hydrazine (B178648) under thermal conditions. chemicalbook.com A variation of this is the reaction of 2-fluorobenzonitrile (B118710) with hydrazine hydrate (B1144303) in refluxing n-butanol to produce 3-aminoindazole. chemicalbook.com An electrochemical approach has also been developed for the Csp2–H/N–H cyclization of arylhydrazones to form 1H-indazole derivatives. rsc.org This method is operationally simple and utilizes less expensive electrodes. rsc.org Additionally, N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines has been reported as a robust method to access all three tautomeric forms of indazoles. acs.org A metal-switched cyclization of substrates bearing both alkyne and triazene (B1217601) functionalities offers selective synthesis of 2H-indazoles using a Cu(II) salt. rsc.org

[3+2] Cycloaddition Strategies in Indazole-3-carboxylate Synthesis

The [3+2] cycloaddition reaction is a powerful and efficient method for the synthesis of substituted indazoles, particularly indazole-3-carboxylates. organic-chemistry.org This strategy typically involves the reaction of a 1,3-dipole with a dipolarophile. A prominent example is the reaction of diazo compounds with arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates. organic-chemistry.orgresearchgate.net This reaction proceeds under mild conditions and provides direct access to a wide range of substituted indazoles. organic-chemistry.orgresearchgate.net When an excess of a monosubstituted diazo compound is reacted with a limiting amount of benzyne (B1209423), a 1H-indazole is formed after a hydrogen shift. orgsyn.org Conversely, using an excess of benzyne can lead to N-arylation of the product. orgsyn.org This method has been successfully applied to the synthesis of this compound. orgsyn.orgresearchgate.net Another variation of the [3+2] cycloaddition involves the reaction of sydnones with arynes, which offers a rapid and efficient route to 2H-indazoles with high yields and no contamination from 1H-indazole isomers. nih.govnih.gov

Targeted Synthesis of this compound

A practical and convenient synthesis of this compound has been developed starting from derivatives of 2-nitrophenylacetic acid. semanticscholar.org This multi-step process involves the initial conversion of the 2-nitrophenylacetic acid derivative to its corresponding amino ester. This is followed by acetylation and then cyclization using a nitrite source to form the indazole ring. semanticscholar.org For instance, ethyl 2-(2-aminophenyl)acetate can be treated with tert-butyl nitrite in acetic acid to yield this compound. semanticscholar.org

Another well-documented method is the [3+2] cycloaddition of ethyl diazoacetate with benzyne, which is generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) in the presence of a fluoride (B91410) source like cesium fluoride. orgsyn.org This reaction is typically performed in anhydrous acetonitrile (B52724) at room temperature and provides the target compound in good yield. orgsyn.org

Aromatization of a saturated precursor is also a viable route. For example, 4,5,6,7-tetrahydroindazole-3-carboxylic acid ethyl ester can be heated in the presence of 5% palladium on carbon in cymene to afford this compound. chemicalbook.com

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Ethyl 2-(2-aminophenyl)acetate | tert-butyl nitrite, Acetic Acid, 90-95 °C | This compound | - | semanticscholar.org |

| 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and Ethyl diazoacetate | Cesium fluoride, Acetonitrile, Room Temperature | This compound | 82% | orgsyn.org |

| 4,5,6,7-Tetrahydroindazole-3-carboxylic acid ethyl ester | 5% Palladium on carbon, Cymene, Reflux | This compound | - | chemicalbook.com |

Derivatization Strategies for this compound Analogues

The versatile nature of the this compound core allows for further functionalization, leading to a diverse range of analogues with potential biological activities. chemicalbook.comnih.gov

N-Alkylation and N-Acylation of the Indazole Ring

The direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products. nih.govbeilstein-journals.org However, regioselective methods have been developed. For instance, the N1-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate can be achieved with high selectivity using alkyl tosylates in the presence of cesium carbonate in dioxane. nih.gov Conversely, N2-alkylation can be favored under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate, and an alcohol). nih.govd-nb.info The choice of base and solvent can significantly influence the N1/N2 ratio. d-nb.info For example, using sodium hydride in tetrahydrofuran (B95107) has been shown to be a promising system for N1-selective indazole alkylation. d-nb.info

N-acylation of the indazole ring can also be achieved with high regioselectivity. An electrochemical method allows for the selective N1-acylation of indazoles by first reducing the indazole to its anion, which then reacts with an acid anhydride (B1165640). organic-chemistry.orgorganic-chemistry.org A one-pot procedure for the direct N-acylation of indazole with carboxylic acids has been developed using a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (B1257347) (Boc2O) system, which provides N1-acyl indazoles in high yields. researchgate.net The acetylation of ethyl 1H-indole-3-carboxylate with acetic anhydride in the presence of pyridine (B92270) has also been reported to yield the N-acetylated product. nih.gov

| Substrate | Reagents and Conditions | Product | Regioselectivity | Reference |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide, Sodium hydride, DMF | Mixture of N1- and N2-isopropyl derivatives | 38% N1, 46% N2 | nih.govbeilstein-journals.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl tosylate, Cesium carbonate, Dioxane, 90 °C | N1-alkylated product | High N1 selectivity | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methanol, Triphenylphosphine, DEAD, THF, 50 °C | N2-methylated product | High N2 selectivity | nih.gov |

| Indazole | Acid anhydride, Electrochemical reduction | N1-acylated indazole | Selective for N1 | organic-chemistry.orgorganic-chemistry.org |

| Indazole | Carboxylic acid, DMAPO, Boc2O | N1-acyl indazole | High N1 selectivity | researchgate.net |

Amide Coupling Reactions for Carboxamide Derivatives

The ethyl ester group at the C3 position of this compound is a versatile handle for introducing further diversity, most commonly through the formation of amide bonds. This transformation typically involves a two-step process: first, the hydrolysis of the ethyl ester to the corresponding 1H-indazole-3-carboxylic acid, followed by a coupling reaction with a primary or secondary amine. derpharmachemica.com

The synthesis of 1H-indazole-3-carboxylic acid can be achieved by protecting the indazole nitrogen (e.g., with SEM-chloride), introducing the carboxyl group using n-butyl lithium, and then deprotecting. derpharmachemica.comresearchgate.net The subsequent amide coupling is facilitated by standard peptide coupling reagents. Common reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBT), or 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) with a non-nucleophilic base like triethylamine (B128534) (TEA). derpharmachemica.comdiva-portal.org These methods have been used to synthesize a wide array of 1H-indazole-3-carboxamide derivatives by varying the amine component. derpharmachemica.comresearchgate.netnih.gov

Table 2: Examples of Synthesized 1H-Indazole-3-carboxamide Derivatives

| Amine Reactant | Coupling Reagents | Product | Source(s) |

|---|---|---|---|

| Benzylamine | EDC, HOBT, DMF | N-benzyl-1H-indazole-3-carboxamide | derpharmachemica.com |

| 4-(Pyrimidin-2-yl)piperazine | EDC, HOBT, DMF | (1H-indazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone | researchgate.net |

| 4-Methylpiperazine | EDC, HOBT, DMF | (1H-indazol-3-yl)(4-methylpiperazin-1-yl)methanone | researchgate.net |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Substituted Indazoles

To modify the benzene (B151609) ring portion of the indazole scaffold, palladium-catalyzed cross-coupling reactions are frequently employed. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for forming carbon-carbon bonds. rsc.orgnih.gov This reaction typically involves the coupling of a halogenated indazole (e.g., a bromo- or chloro-indazole) with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. rsc.orglibretexts.org

This methodology allows for the introduction of a wide variety of aryl and heteroaryl substituents onto the indazole core. rsc.org An efficient protocol has been developed for the synthesis of a series of substituted indazole derivatives using a palladium catalyst with various arylboronic acids. rsc.org The ability to perform these couplings on unprotected N-H indazoles is highly desirable as it avoids additional protection and deprotection steps. nih.gov Specialized conditions and catalysts have been developed to enable the successful coupling of these nitrogen-rich heterocycles, which can sometimes inhibit standard palladium catalysts. nih.govnih.gov

Table 3: Suzuki-Miyaura Coupling for Substituted Indazoles

| Halogenated Indazole | Boronic Acid/Ester | Catalyst/Base | Product | Source(s) |

|---|---|---|---|---|

| Bromo-indazole derivative | Phenylboronic acid | Pd catalyst, Base | Phenyl-substituted indazole | rsc.org |

| Chloro-indazole derivative | Heteroarylboronic ester | Pd catalyst, TMSOK | Heteroaryl-substituted indazole | nih.gov |

Optimization and Scale-Up Considerations in Synthetic Protocols

Transitioning a synthetic protocol from a small, laboratory-scale reaction to large-scale industrial production presents numerous challenges. For the synthesis of this compound and its derivatives, issues such as reaction efficiency, purity, and safety must be carefully managed.

One notable observation is that some reactions for preparing substituted indazoles perform exceptionally well on a small scale (e.g., 0.3-4.0 mmol) but become less efficient and "dirty" when scaled up. orgsyn.org For example, a reaction yielding 85-90% on a small scale might only give 70% yield with incomplete conversion on a 20 mmol scale, accompanied by the formation of significant by-products. orgsyn.org This decrease in efficiency can sometimes be attributed to steps like acyl migration, which may proceed through less favorable pathways at higher concentrations or temperatures. orgsyn.org

Several methods for the synthesis of the precursor, indazole-3-carboxylic acid, have been developed with scalability in mind. google.com One approach involves the dehydrogenation of 4,5,6,7-tetrahydroindazole-3-carboxylic acid ethyl ester using 5% palladium on carbon in a high-boiling solvent like cymene. This method was used to produce the target ester, which was then hydrolyzed to the acid. chemicalbook.com Another established route starts from isatin, which is hydrolyzed, converted to a diazonium salt, reduced to an aryl hydrazine, and finally cyclized to form the indazole acid. google.com The choice of purification and isolation procedures is also critical on a large scale. For instance, indazole-3-carboxylic acid can exist in different polymorphic forms depending on the crystallization solvent, which can impact its physical properties and handling. google.com Careful control over reaction parameters such as temperature, reaction time, and the choice of base and solvent is essential for optimizing yield and selectivity in large-scale preparations. diva-portal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. bloomtechz.com Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment. bloomtechz.com

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the ethyl group and the indazole ring. The ethyl group typically shows a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from spin-spin coupling. The protons on the indazole ring appear in the aromatic region, and their specific chemical shifts and coupling patterns are indicative of their positions on the bicyclic system. For instance, in a study, the ¹H NMR spectrum of N-benzyl-1H-indazole-3-carboxamide, a derivative, showed a doublet for the benzylic protons at δ 4.52 ppm and a multiplet for the aromatic protons between δ 7.22-7.43 ppm. derpharmachemica.com

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, characteristic peaks are observed for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the indazole ring. For example, the ¹³C NMR spectrum of 1-butyl-N-(2-methoxyphenyl)-1H-indazole-3-carboxamide, a derivative, displayed signals at δ 160.06 ppm for the amide carbonyl carbon and a series of peaks in the aromatic region for the indazole and phenyl ring carbons. nih.gov

Interactive Table: ¹H and ¹³C NMR Data for selected this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| N-benzyl-1H-indazole-3-carboxamide | 4.52 (d, 2H), 7.22-7.43 (m, 7H), 7.64 (d, 1H), 8.21 (d, 1H), 9.08 (br, t, 1H), 13.88 (s, 1H) | Not specified | derpharmachemica.com |

| 1-Butyl-N-(4-fluorophenyl)-1H-indazole-3-carboxamide | 10.34 (s, 1H), 8.25 (d, 1H), 7.96–7.95 (m, 2H), 7.79 (d, 1H), 7.48 (t, 1H), 7.31 (t, 1H), 7.20 (t, 2H), 4.53 (t, 2H), 1.89 (q, 2H), 1.33–1.31 (m, 2H), 0.89 (t, 3H) | 161.04, 159.9, 141.16, 137.36, 127.16, 123.05, 122.93, 122.7, 122.62, 122.24, 115.65, 115.43, 110.93, 49.07, 31.98, 19.91, 13.96 | nih.gov |

| N-(3-Bromophenyl)-1-butyl-1H-indazole-3-carboxamide | 8.78 (s, 1H), 8.32 (d, 1H), 7.95 (d, 1H), 7.60–7.59 (m, 1H), 7.37–7.36 (m, 2H), 7.16 (t, 2H), 4.34 (t, 2H), 1.87 (q, 2H), 1.34–1.32 (m, 2H), 0.89 (t, 3H) | 160.51, 141.11, 139.38, 136.73, 126.99, 126.83, 123.03, 122.94, 122.73, 122.44, 118.03, 109.48, 49.38, 31.38, 20.07, 13.66 | nih.gov |

| Ethyl 3-iodo-1H-indazole-6-carboxylate | 8.21 (s, 1H, H-7), 7.89 (d, J = 8.4 Hz, 1H, H-5), 7.45 (d, J = 8.4 Hz, 1H, H-4), 4.42 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.43 (t, J = 7.1 Hz, 3H, OCH₂CH₃) | Not specified |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. bloomtechz.com For this compound, with a molecular formula of C₁₀H₁₀N₂O₂, the expected molecular weight is approximately 190.20 g/mol . nih.govnih.gov

High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can confirm the elemental composition of the molecule. orgsyn.org The fragmentation pattern observed in the mass spectrum offers valuable structural information. For instance, in synthetic cannabinoids with an indazole-3-carboxamide core, a characteristic fragmentation involves cleavage of the bond between the carbonyl carbon and the ring or the NH group attached to the ring. nih.gov This leads to the formation of specific fragment ions that are diagnostic for this class of compounds. nih.gov For example, ADB-BUTINACA and MDMB-4en-PINACA, both "indazole-3-carboxamide" derivatives, exhibit a common characteristic fragment ion at m/z 145.0398, corresponding to the indazole acylium cation. nih.gov

Interactive Table: Mass Spectrometry Data for this compound and a Derivative

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) | Reference |

| This compound | C₁₀H₁₀N₂O₂ | 190.20 | Not specified | nih.govnih.gov |

| ADB-BUTINACA | C₁₈H₂₆N₄O₂ | 330.42 | 145.0398 (indazole acylium cation), 201.1025 (butyl indazole acylium cation), 286.1916 (alpha cleavage) | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. bloomtechz.com The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to specific vibrational modes of the bonds within the molecule.

Key functional group absorptions include:

C=O Stretch: The carbonyl group of the ester in this compound typically shows a strong absorption band in the region of 1760-1690 cm⁻¹. libretexts.org For carboxylic acid derivatives, the position of this band can vary depending on the specific derivative. For example, acid chlorides absorb near 1810 cm⁻¹, while acid anhydrides show two bands around 1820 cm⁻¹ and 1760 cm⁻¹. pressbooks.pub

N-H Stretch: The N-H bond of the indazole ring usually exhibits a stretching vibration in the range of 3100-3500 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations are typically observed between 3100-3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear in the 3000-2850 cm⁻¹ region. lumenlearning.com

C-O Stretch: The C-O bond of the ester group gives rise to absorptions in the fingerprint region, typically around 1300-1000 cm⁻¹.

For example, the IR spectrum of N-benzyl-1H-indazole-3-carboxamide showed characteristic peaks at 3407 cm⁻¹ (N-H stretch) and 1651 cm⁻¹ (C=O stretch). derpharmachemica.com

Interactive Table: Characteristic IR Absorption Frequencies for this compound Derivatives

| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |

| N-benzyl-1H-indazole-3-carboxamide | 3407, 3184 | 1651 | 1544, 1471, 1260 | derpharmachemica.com |

| N-(2-(pyrrolidin-1-yl)ethyl)-1H-indazole-3-carboxamide | 3402, 3151 | 1644 | 2944, 2884, 1580, 1538 | derpharmachemica.com |

| N-n-Propyl-1H-indazole-3-carboxamide | 3150 | 1620 | 1550, 1470, 755 | semanticscholar.org |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method allows for the determination of absolute stereochemistry and the detailed conformation of the molecule.

For instance, the crystal structure of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, a derivative, revealed that the molecule is composed of two planar segments, the indazole ring and the ester moiety, connected at a bond angle of 110.90(8)°. nih.gov The near coplanarity of the indazole ring and the ester group suggests conjugation between them. nih.gov The analysis of the crystal packing can also reveal intermolecular interactions such as hydrogen bonding, which are crucial for understanding the solid-state properties of the compound. nih.gov

The data obtained from X-ray crystallography, including unit cell parameters, space group, and atomic coordinates, provides an unambiguous confirmation of the molecular structure.

Computational Chemistry and Molecular Modeling in the Study of Ethyl 1h Indazole 3 Carboxylate

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This technique is instrumental in understanding the interactions between a ligand, such as an ethyl 1H-indazole-3-carboxylate derivative, and a biological macromolecule, typically a protein.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations are employed to predict how indazole-based ligands fit into the binding sites of macromolecular targets. The process generates various possible binding poses and scores them based on binding affinity, which is a measure of the strength of the interaction. rjptonline.orgresearchgate.net For instance, in a study of novel 3-carboxamide indazole derivatives, AutoDock 4.0 was used to determine the binding energy of the compounds with the renal cancer receptor (PDB: 6FEW). rsc.org The results, ranked by binding energy values in kcal/mol, helped identify the most promising ligands. researchgate.net The selection of the most favorable docking pose, typically the one with the lowest binding affinity, is crucial for further analysis of ligand interactions. rjptonline.org

The accuracy of these predictions is vital for rational drug design, allowing researchers to prioritize the synthesis of compounds with the highest predicted efficacy. The interactions are often visualized in both 2D and 3D to provide a clear picture of the binding mode. rjptonline.org

Analysis of Interactions with Enzyme Active Sites

A critical application of molecular docking is the detailed analysis of interactions within the active sites of enzymes and receptors. This analysis reveals key binding interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds that contribute to the stability of the ligand-receptor complex. rjptonline.orgnih.gov

Tyrosine Threonine Kinase (TTK): Indazole derivatives have been identified as potent inhibitors of TTK, a protein involved in the cell cycle. nih.gov Molecular docking studies on 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides have guided the optimization of these inhibitors, leading to compounds with high potency and microsomal stability. nih.gov

Aromatase: While specific docking studies of this compound with aromatase were not found in the provided results, the indazole scaffold is a common feature in aromatase inhibitors.

COX-2: Similarly, specific docking results for this compound with COX-2 were not detailed, but indazole derivatives are known to possess anti-inflammatory properties, suggesting potential interactions.

Renal Cancer Receptor: In a study on novel indazole derivatives, molecular docking was performed against a renal cancer-related protein (PDB: 6FEW). rsc.orgnih.gov The analysis revealed that specific derivatives (8v, 8w, and 8y) exhibited the highest binding energies, interacting with key amino acid residues such as ASP784, LYS655, and PHE762. nih.gov

GABAA Receptor: Molecular modeling has been used to investigate the binding of pyrazoloquinolinones, which are structurally related to indazoles, at the α1+/β3- interface of the GABAA receptor. nih.gov These studies highlight the importance of hydrogen bonds and hydrophobic interactions with specific residues like β3Q64 and α1F99 for binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Development and Validation of 2D and 3D QSAR Models

QSAR models can be developed in two or three dimensions. 2D-QSAR models correlate biological activity with 2D structural descriptors, such as physicochemical properties and topological indices. For instance, a 2D-QSAR study was conducted on novel 1H-3-indolyl derivatives to predict their antioxidant activity. nih.gov 3D-QSAR models, on the other hand, consider the three-dimensional properties of molecules, providing a more detailed understanding of the structure-activity relationship. The development of robust QSAR models is crucial for predicting the activity of unsynthesized compounds. rsc.org

Correlation of Structural Descriptors with Biological Efficacy

The core of QSAR analysis lies in correlating various structural descriptors with the observed biological efficacy of the compounds. rsc.org These descriptors can include electronic, steric, and hydrophobic parameters. By identifying the key structural features that influence activity, QSAR models can guide the design of more potent molecules. For example, in the study of 1H-3-indolyl derivatives, the QSAR model helped to recommend the most promising candidates for in vitro antioxidant testing. nih.gov

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net

DFT calculations are employed to determine the optimized geometry of molecules and to calculate various electronic properties. rsc.orgnih.gov These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and stability of a molecule. rsc.orgnih.gov For instance, in a study of novel indazole derivatives, DFT calculations using the B3LYP/6-311+ level of theory were performed to analyze their physicochemical properties. nih.gov

The molecular electrostatic potential (MEP) surface, another output of DFT calculations, helps to visualize the charge distribution within a molecule and identify electrophilic and nucleophilic sites. researchgate.net This information is valuable for understanding intermolecular interactions. researchgate.net

Electronic Structure Properties (e.g., HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are fundamental to its reactivity and interactions. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A computational study using Density Functional Theory (DFT) on a series of 3-carboxamide indazole derivatives, which share the core structure of this compound, has provided valuable insights into these properties. nih.gov The HOMO and LUMO energies, along with the corresponding energy gap, are calculated to understand the molecule's electron-donating and accepting capabilities. nih.gov

HOMO: Represents the ability of a molecule to donate an electron. Molecules with higher HOMO energy levels are better electron donors. nih.gov

LUMO: Represents the ability of a molecule to accept an electron. Molecules with lower LUMO energy levels are better electron acceptors. nih.gov

Energy Gap (ΔE): A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov

In the study of 3-carboxamide indazole derivatives, DFT calculations at the B3LYP/6-311+ level were used to determine these parameters. nih.gov The analysis revealed that the distribution of HOMO and LUMO orbitals spans almost the entire indazole molecule, and the energy gap is a key determinant of molecular behavior and reactivity. nih.gov For instance, compounds identified as good electron donors featured high HOMO energy values, while good electron acceptors had low LUMO values. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies (eV) for Indazole Derivatives This table presents example data from a DFT study on 3-carboxamide indazole derivatives to illustrate the concept, as specific values for this compound were not detailed in the searched literature.

| Compound ID | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 8a | -7.02 | -1.90 | 5.12 |

| 8c | -7.21 | -2.01 | 5.20 |

| 8q | -6.88 | -2.12 | 4.76 |

| 8u | -6.42 | -1.55 | 4.87 |

| 8x | -6.39 | -1.49 | 4.90 |

| 8z | -6.31 | -1.41 | 4.90 |

| Data sourced from a study on 3-carboxamide indazole derivatives. nih.gov |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent the electrostatic potential on the molecule's surface.

Typically, MEP maps illustrate:

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These often correspond to the location of lone pairs on electronegative atoms like oxygen or nitrogen.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and represent sites for nucleophilic attack. These are usually found around hydrogen atoms attached to electronegative atoms.

Green Regions: Represent neutral or zero potential areas.

For a molecule like this compound, an MEP analysis would highlight the electronegative oxygen atoms of the carboxylate group and the nitrogen atoms of the indazole ring as potential sites for electrophilic interaction. In contrast, the hydrogen atom on the indazole nitrogen would likely be a region of positive potential. While the general principles of MEP analysis are well-established, specific MEP studies detailing the electrostatic potential map for this compound were not found in the reviewed literature. researchgate.net

Natural Bond Orbital (NBO) Analysis for Mechanistic Insights

Despite its utility for providing deep mechanistic insights, specific NBO analysis studies for this compound have not been reported in the searched scientific literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanics methods like DFT are excellent for studying static electronic properties, Molecular Dynamics (MD) simulations offer a way to understand the dynamic behavior of molecules over time. MD simulations are particularly crucial for studying how a ligand, such as this compound, interacts with a biological target like a protein. These simulations model the movements and interactions of atoms, providing a view of the conformational changes and stability of the system. mdpi.comnih.gov

Conformational Stability of Ligand-Protein Complexes

A key application of MD simulations in drug discovery is to assess the stability of a ligand bound to the active site of a protein. dntb.gov.ua After an initial docking pose is predicted, a long-duration MD simulation (often on the scale of nanoseconds) is run to see if the ligand remains stably bound or if it dissociates. researchgate.netajchem-a.com The simulation tracks the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. researchgate.net A stable complex is characterized by consistent interactions and minimal conformational drift of the ligand within the binding pocket throughout the simulation. researchgate.net Although this is a standard and vital computational technique, no specific MD studies analyzing the conformational stability of an this compound-protein complex were identified in the searched literature.

Root Mean Square Deviation (RMSD) Analysis of System Trajectories

The Root Mean Square Deviation (RMSD) is a primary metric used to analyze the results of an MD simulation. It measures the average deviation of atomic positions in the simulated structure compared to a reference structure (usually the initial frame) over time.

Protein RMSD: A plot of the protein backbone's RMSD over time indicates the structural stability of the protein. A stable protein will show the RMSD value converging to a plateau, indicating that it has reached equilibrium. researchgate.net

Ligand RMSD: The RMSD of the ligand within the binding site is used to assess its binding stability. A low and stable RMSD value suggests that the ligand remains in its initial binding pose without significant movement. Large fluctuations could indicate an unstable binding mode. researchgate.netnih.gov

In typical MD studies of ligand-protein complexes, RMSD values are closely monitored. For example, in simulations of other inhibitor-enzyme complexes, stable RMSD values throughout a 100 ns simulation are considered evidence of a stable interaction. nih.gov However, specific RMSD analysis data from MD simulations involving this compound is not available in the reviewed literature.

Computational ADMET Profiling for Drug-like Properties

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. This involves assessing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico ADMET profiling uses computational models to predict these properties early in the drug discovery process, saving time and resources. researchgate.netnih.gov Various web-based tools and software, such as SwissADME and admetSAR, are commonly used for these predictions. researchgate.netmdpi.com

A typical computational ADMET profile includes predictions for:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability (predicting gut absorption), and P-glycoprotein substrate or inhibitor status. nih.govmdpi.com

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding. nih.gov

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are likely to metabolize or be inhibited by the compound. mdpi.com

Excretion: Properties related to how the drug is cleared from the body.

Toxicity: Predictions of potential risks such as mutagenicity (AMES test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition). mdpi.com

While no specific, published ADMET profile for this compound was found, the table below provides an example of the types of predictions that are typically generated in such a study.

Table 2: Representative Parameters from a Computational ADMET Profile This table is illustrative and shows typical ADMET properties predicted for a drug-like molecule. It does not represent actual data for this compound.

| Property Class | Parameter | Predicted Outcome | Interpretation |

| Absorption | Human Intestinal Absorption | High | Likely well-absorbed from the gut. |

| Caco-2 Permeability | High | Suggests good intestinal membrane permeability. | |

| P-glycoprotein Substrate | No | Not likely to be actively pumped out of cells. | |

| Distribution | Blood-Brain Barrier (BBB) | Non-permeant | Unlikely to cross into the central nervous system. |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP3A4. | |

| Toxicity | AMES Toxicity | Non-mutagenic | Low risk of causing genetic mutations. |

| hERG I Inhibitor | No | Low risk of causing drug-induced cardiac arrhythmia. | |

| Hepatotoxicity | No | Low risk of causing liver damage. |

Biological Activities and Pharmacological Potential of Indazole 3 Carboxylate Derivatives

Anticancer and Antitumor Activities

Indazole-3-carboxylate derivatives have emerged as a promising class of compounds in the development of novel anticancer therapies. nih.govnih.gov Several commercially available anticancer drugs feature the indazole core, underscoring the importance of this scaffold in oncology. nih.govrsc.org

A key mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of protein kinase activity is a common feature of many cancers.

Tyrosine and Threonine Kinase Inhibition: Indazole derivatives have been identified as potent inhibitors of both tyrosine and serine/threonine kinases. nih.govrsc.org For instance, certain 1H-indazole-3-carboxamide derivatives have shown significant inhibitory activity against p21-activated kinase 1 (PAK1), a serine/threonine kinase implicated in tumor progression. nih.govresearchgate.net One representative compound, 30l , exhibited an IC₅₀ value of 9.8 nM for PAK1 inhibition and demonstrated high selectivity against a panel of other kinases. nih.gov

PLK4, CDK8, and ALK Inhibition: The indazole scaffold is also found in inhibitors of other critical kinases such as Polo-like kinase 4 (PLK4), Cyclin-dependent kinase 8 (CDK8), and Anaplastic Lymphoma Kinase (ALK). nih.govnih.gov For example, Entrectinib , an indazole-based drug, is a potent inhibitor of ALK. nih.govnih.gov Another clinical trial candidate, CFI-400945 , is a PLK4 inhibitor with an indazole core. nih.gov

Glycogen Synthase Kinase-3 (GSK-3) Inhibition: 1H-indazole-3-carboxamide derivatives have been explored as potential inhibitors of GSK-3, a serine/threonine kinase involved in various cellular processes, including those linked to cancer. nih.gov Structure-activity relationship studies have highlighted the importance of specific substitutions on the indazole ring for achieving high potency. For example, a methoxy (B1213986) group at the 5-position of the indazole ring was found to be more effective than a methyl group, with compound 50 showing an IC₅₀ of 0.35 μM. nih.gov

Table 1: Inhibition of Protein Kinases by Indazole Derivatives

| Compound/Drug | Target Kinase | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 30l | PAK1 | 9.8 nM | nih.gov |

| Compound 50 | GSK-3β | 0.35 μM | nih.gov |

| Entrectinib | ALK | 12 nM | nih.gov |

| CFI-400945 | PLK4 | - | nih.gov |

Beyond kinase inhibition, indazole-3-carboxylate derivatives modulate cancer cell growth through various other mechanisms, including the induction of apoptosis and disruption of critical signaling pathways.

Apoptosis Induction: Several studies have demonstrated the ability of indazole derivatives to trigger programmed cell death, or apoptosis, in cancer cells. For instance, compound 2f , a synthesized indazole derivative, was shown to dose-dependently promote apoptosis in 4T1 breast cancer cells. nih.govrsc.org This was associated with an upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2. nih.govrsc.org Another compound, 6o , exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line and was found to induce apoptosis, possibly by inhibiting Bcl-2 family members and affecting the p53/MDM2 pathway. mdpi.com

Signaling Pathway Disruption: The anticancer activity of these compounds is also attributed to their ability to interfere with key signaling pathways essential for cancer cell survival and proliferation. bloomtechz.com By inhibiting kinases and other cellular targets, indazole derivatives can disrupt the complex network of signals that drive tumor growth. Furthermore, some derivatives have been shown to suppress the migration and invasion of cancer cells, key processes in metastasis. nih.govresearchgate.net For example, compound 30l significantly suppressed the migration and invasion of MDA-MB-231 breast cancer cells by downregulating the expression of Snail, a key transcription factor involved in epithelial-mesenchymal transition. nih.govresearchgate.net

The therapeutic potential of the indazole scaffold is highlighted by the number of approved and clinical-stage anticancer drugs that incorporate this heterocyclic system. These agents target a range of cancers and demonstrate the versatility of the indazole core in drug design.

Lonidamine: An early example of an indazole-based anticancer agent, Lonidamine (also known as diclondazolic acid), functions as a hexokinase inactivator. researchgate.net

Axitinib: This drug is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), which are crucial for angiogenesis, the formation of new blood vessels that supply tumors. nih.gov

Niraparib: Used in the treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer, Niraparib is another example of a successful indazole-containing anticancer drug. nih.gov

Pazopanib: A multi-kinase inhibitor, Pazopanib targets several receptors including VEGFR and platelet-derived growth factor receptor (PDGFR), and is used to treat various cancers. nih.gov

Entrectinib: This drug is an inhibitor of tropomyosin receptor kinases (TRK), ROS1, and ALK, and is used for the treatment of tumors that have specific genetic alterations in these kinases. nih.govnih.gov

Table 2: Indazole-Based Chemotherapeutic Agents

| Drug Name | Primary Mechanism of Action | Approved/Investigational Use | Reference |

|---|---|---|---|

| Lonidamine | Hexokinase Inactivator | Anticancer | researchgate.net |

| Axitinib | VEGFR Inhibitor | Anticancer | nih.gov |

| Niraparib | PARP Inhibitor | Ovarian, Breast, Prostate Cancer | nih.gov |

| Pazopanib | Multi-kinase Inhibitor (VEGFR, PDGFR) | Anticancer | nih.gov |

| Entrectinib | TRK, ROS1, ALK Inhibitor | Cancers with specific genetic alterations | nih.govnih.gov |

Anti-inflammatory Properties

In addition to their anticancer activities, indazole-3-carboxylate derivatives have demonstrated significant anti-inflammatory properties, making them potential candidates for the treatment of inflammatory disorders. researchgate.netnih.govbloomtechz.com

One of the key mechanisms underlying the anti-inflammatory effects of some indazole derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of the inflammatory response. While a carboxylate group is often characteristic of nonselective COX inhibitors, the sulfonamide group found in some derivatives can confer selectivity for the COX-2 enzyme. nih.gov The design of selective COX-2 inhibitors aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Pyrazole (B372694) carboxylate derivatives have been investigated as bioisosteres of lonazolac (B1214889) with selective COX-2 inhibition. researchgate.net

The anti-inflammatory potential of indazole-3-carboxylate derivatives has been evaluated in preclinical models of arthritis. A study involving sixty-five newly synthesized derivatives of ethyl-1H-indazole-3-carboxylate found that some of these compounds exhibited antiarthritic effects in rats with primary or secondary arthritis. nih.gov Notably, ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate was identified as giving the best results among the tested compounds in these preclinical models. nih.gov Furthermore, coordination compounds of indazole-3-carboxylate with transition metals have shown promising anti-inflammatory properties, with some compounds achieving significant inhibition of nitric oxide (NO) production in activated macrophages. nih.gov

Antimicrobial and Antiviral Activities

Derivatives of indazole-3-carboxylic acid have been investigated for their potential to combat microbial and viral infections. Research has demonstrated that certain N-arylindazole-3-carboxamide derivatives, synthesized from an anti-MERS-CoV hit compound, exhibit potent inhibitory activities against SARS-CoV-2. nih.gov One notable derivative, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide, displayed a potent inhibitory effect with an EC₅₀ of 0.69 µM and low cytotoxicity, making it a promising candidate for the development of anti-coronavirus agents. nih.gov

Another study focused on an indole-3-carboxylic acid derivative, which, while not an indazole, shares structural similarities and demonstrated a significant antiviral effect against SARS-CoV-2 in vitro. nih.gov At a concentration of 52.0 μM, this compound completely inhibited the replication of the virus. nih.gov This suggests that the broader class of indole (B1671886) and indazole carboxylates warrants further investigation for antiviral applications.

In the realm of antibacterial and antifungal research, derivatives of 1H-indazole are recognized for their activity. derpharmachemica.comresearchgate.net While specific studies on the direct antimicrobial activity of ethyl 1H-indazole-3-carboxylate are not detailed in the provided results, the indazole skeleton is a known pharmacophore in the development of antifungal agents. researchgate.net

Table 1: Antiviral Activity of Indazole-3-Carboxamide Derivative

| Compound | Virus | Activity (EC₅₀) |

| 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide | SARS-CoV-2 | 0.69 µM |

General Enzyme Inhibition and Receptor Binding Studies

The versatility of the indazole ring system makes it a valuable scaffold in the design of enzyme inhibitors and receptor ligands. Derivatives of 1H-indazole have been synthesized and evaluated for their activity against a variety of biological targets.

For instance, 1H-indazole derivatives have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a target for anticancer drug discovery. nih.gov The representative compound, a 1H-indazole-3-carboxamide derivative, exhibited an IC₅₀ of 9.8 nM against PAK1. nih.gov Other research has focused on the development of indazole-based inhibitors for enzymes like fibroblast growth factor receptors (FGFRs) and epidermal growth factor receptor (EGFR) kinase. nih.gov

In terms of receptor binding, indazole derivatives have been investigated as ligands for serotonin (B10506) receptors, including 5-HT₂, 5-HT₃, and 5-HT₄. derpharmachemica.comresearchgate.netgoogle.com These receptors are implicated in a variety of physiological and pathological processes, making their ligands of interest for therapeutic development.

Table 2: Enzyme and Receptor Inhibition by Indazole Derivatives

| Derivative Class | Target | Potency (IC₅₀/Kᵢ) |

| 1H-indazole-3-carboxamide | PAK1 | 9.8 nM |

| 1H-indazole-based derivatives | FGFR1-3 | 0.8–90 μM |

| 1H-indazole derivatives | EGFR T790M | 5.3 nM |

| 1H-indazole derivatives | EGFR | 8.3 nM |

Agricultural Chemical Applications (e.g., Herbicides, Pesticides)

This compound and its derivatives have found applications in the agricultural sector. The compound is used in the formulation of agrochemicals to enhance the effectiveness of pesticides and herbicides, ultimately contributing to improved crop yields. chemimpex.com Studies have explored the effects of 3-aryl-1H-indazoles on plant growth, revealing that they can act as growth inhibitors for certain plant species, particularly at higher concentrations. researchgate.net This suggests their potential use as herbicides. The development of new agrochemicals based on indazole derivatives is an active area of research aimed at improving crop protection and productivity.

Pharmacokinetic and Metabolic Research on Indazole 3 Carboxylate Derivatives

In Vitro Metabolic Stability and Metabolite Identification (e.g., Human Liver Microsomes)

In vitro models, such as human liver microsomes (HLM) and hepatocytes, are fundamental tools for assessing the metabolic stability of indazole-3-carboxylate derivatives. utsouthwestern.edu These systems contain a wide array of metabolic enzymes, particularly cytochrome P450 (CYP450) enzymes, which are responsible for Phase I metabolism. utsouthwestern.edumdpi.com By incubating compounds with HLM, researchers can identify the primary metabolites and estimate the metabolic clearance of a drug. utsouthwestern.eduresearchgate.net

Studies on various indazole-3-carboxamide synthetic cannabinoids have demonstrated that their metabolic stability and the resulting metabolites are significantly influenced by their chemical structure. mdpi.com For instance, the presence of a valine methyl ester group often leads to the corresponding carboxylic acid as the most abundant metabolite. mdpi.com In contrast, for derivatives with a tert-leucine methyl ester, the carboxylic acid is formed but is not always the most predominant metabolite in vitro. mdpi.com The metabolic reactivity of the ester and amide moieties appears to be a key determinant of their in vitro clearance rates. mdpi.com

For example, the in vitro metabolism of ADB-FUBINACA, an indazole-3-carboxamide derivative, was studied using human liver microsomes. The microsomal half-life was determined to be 39.7 minutes, with a predicted hepatic clearance of 9.0 mL/min/kg, classifying it as an intermediate-clearance drug. researchgate.net A total of twenty-three metabolites were identified in this study. researchgate.net

The table below summarizes the in vitro metabolic data for selected indazole-3-carboxylate derivatives.

| Compound | In Vitro System | Key Findings | Reference |

| ADB-FUBINACA | Human Liver Microsomes | Half-life: 39.7 min; Predicted Hepatic Clearance: 9.0 mL/min/kg | researchgate.net |

| MDMB-CHMINACA | Human Liver Microsomes | Identification of Phase I metabolites | researchgate.net |

| 4F-MDMB-BINACA | Human Liver Microsomes, HepG2 cells, C. elegans | Identification of numerous metabolites formed via various pathways | researchgate.net |

| Indole-based AR antagonist (UT-155) | Mouse Liver Microsomes | Half-life: 12.35 min | nih.gov |

| 3-methyl-5-fluoro indazole derivative (35g) | Mouse Liver Microsomes | Half-life: 23.66 min, showing improved stability over UT-155 | nih.gov |

In Vivo Pharmacokinetic and Metabolic Profiling (e.g., Animal Models)

While in vitro studies provide valuable initial data, in vivo pharmacokinetic and metabolic profiling in animal models is essential to understand the complete picture of a compound's disposition in a living organism. These studies help to confirm the metabolites identified in vitro and to assess pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

For many synthetic cannabinoids with an indazole-3-carboxamide core, the parent compound is often extensively metabolized and may be undetectable in urine samples. nih.govnih.gov Therefore, identifying the major metabolites is crucial for developing reliable methods for detecting their use. nih.govnih.gov Animal models, such as rats and mice, are commonly used for these in vivo studies. nih.gov

Characterization of Metabolic Pathways

The metabolism of indazole-3-carboxylate derivatives proceeds through several key pathways, primarily categorized as Phase I and Phase II reactions.

A primary and widespread metabolic pathway for indazole-3-carboxylate esters is hydrolysis of the ester group. researchgate.netmdpi.com This reaction is often catalyzed by carboxylesterases, such as human carboxylesterase 1 (CES-1), and results in the formation of the corresponding carboxylic acid metabolite. mdpi.com In many cases, this carboxylic acid derivative is a major metabolite found in biological samples. mdpi.com For instance, the hydrolysis of the methyl ester in compounds like AMB-FUBINACA leads to the formation of its carboxylic acid metabolite as the most abundant product. mdpi.com

Oxidative transformations, primarily mediated by CYP450 enzymes, are another significant set of metabolic reactions for indazole-3-carboxylate derivatives. nih.govresearchgate.net These reactions include:

Hydroxylation: The addition of a hydroxyl group (-OH) can occur at various positions on the indazole ring or on the alkyl side chains. nih.govresearchgate.net For example, in the metabolism of ADB-FUBINACA, alkyl and indazole hydroxylation are major pathways. researchgate.net

Carbonyl Formation: Further oxidation of a hydroxylated metabolite can lead to the formation of a ketone or a carboxylic acid. nih.gov For instance, dehydrogenation of a hydroxylated metabolite can result in a ketone, and further oxidation of a terminal alkyl group can form a carboxylic acid. nih.gov

Dehydrogenation: The removal of hydrogen atoms can also occur, leading to the formation of double bonds. researchgate.net

The table below details the oxidative metabolites identified for certain indazole-3-carboxamide derivatives.

| Compound | Metabolic Reaction | Metabolite Type | Reference |

| ADB-FUBINACA | Alkyl and Indazole Hydroxylation | Hydroxyalkyl, Hydroxylindazole | researchgate.net |

| MDMB-4en-PINACA | Hydroxylation | Hydroxylated metabolites at the pentenyl and tert-butyl side chains | nih.gov |

| ADB-BUTINACA | Dehydrogenation of hydroxylated metabolite | Ketone metabolite | nih.gov |

Glucuronidation is a major Phase II metabolic pathway where a glucuronic acid moiety is attached to the parent compound or its Phase I metabolites. nih.govresearchgate.net This process increases the water solubility of the compound, facilitating its excretion from the body. mdpi.com Glucuronide conjugates are often formed on hydroxylated metabolites. researchgate.net The identification of glucuronide conjugates can be important for confirming the intake of a particular compound. nih.govresearchgate.net For example, in the metabolism of 5F-MDMB-PICA and 5F-MDMB-PINACA, several glucuronide conjugates were identified. researchgate.net

Investigation of Transesterification Processes (e.g., Alcohol-Induced)

Transesterification is a process where the ester group of a compound is exchanged with an alcohol. While not a primary metabolic pathway, it can occur, particularly in the presence of alcohols like ethanol. This process can lead to the formation of different ester derivatives in vivo. However, specific research focusing solely on the transesterification of Ethyl 1H-indazole-3-carboxylate is limited in the provided search results. The primary metabolic reactions observed are hydrolysis, oxidation, and glucuronidation.

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic behavior. Only the unbound fraction of a drug is available to diffuse through biological membranes and interact with its target receptors or enzymes. admescope.com Consequently, a high degree of plasma protein binding can significantly influence a drug's distribution, metabolism, and excretion.

In a systematic in vitro pharmacokinetic study of several indole (B1671886) and indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs), it was found that all tested compounds were highly bound to plasma proteins. nih.gov The percentage of protein binding ranged from 88.9% to 99.5%. nih.gov For instance, (R)-4F-MDMB-BINACA exhibited a plasma protein binding of 88.9 ± 0.49%, while (S)-MDMB-FUBINACA showed a binding of 99.5 ± 0.08%. nih.gov

It is important to note that while low plasma protein binding might seem desirable to maximize the free drug concentration, this parameter should not be the sole focus of optimization in drug design. acs.org The in vivo unbound plasma concentration is also influenced by factors such as intrinsic clearance and transport across biological barriers. acs.org The choice between using plasma or serum for determining the free fraction of a drug can also be significant, as the presence of anticoagulants in plasma can affect the binding of some drugs. nih.gov

Table 1: Plasma Protein Binding of Selected Indazole-3-Carboxamide Derivatives

| Compound | Plasma Protein Binding (%) |

| (R)-4F-MDMB-BINACA | 88.9 ± 0.49 nih.gov |

| (S)-MDMB-FUBINACA | 99.5 ± 0.08 nih.gov |

This table presents a selection of indazole-3-carboxamide derivatives and their corresponding plasma protein binding percentages as reported in the cited literature.

Structure-Metabolism Relationships (SMRs)

The chemical structure of a compound intrinsically dictates its metabolic fate. Understanding the relationship between a molecule's structure and its metabolic pathways, known as Structure-Metabolism Relationships (SMRs), is fundamental in medicinal chemistry and drug development.

For indazole-3-carboxamide derivatives, metabolism often involves several key biotransformations. In vitro studies using human liver microsomes have shown that major metabolic pathways include hydroxylation, dehydrogenation, hydrolysis of amide bonds, N-dealkylation, and glucuronidation. nih.govmdpi.com

For example, in the metabolism of MDMB-4en-PINACA, hydroxylation frequently occurs on the pentenyl and tert-butyl side chains. nih.gov In contrast, for ADB-BUTINACA, no hydroxylation was observed on the benzene (B151609) ring. nih.gov The formation of carboxylates is another significant metabolic route, often resulting from the oxidation of terminal alkyl or alkenyl groups. nih.gov The hydrolysis of the ester or amide moiety, mediated by carboxylesterases, is also a common metabolic pathway for these compounds. nih.govmdpi.com

The regiochemistry of the indazole core and its substituents plays a critical role in the biological activity and metabolism. For instance, a study on indazole-3-carboxamides as CRAC channel blockers revealed that the specific 3-carboxamide regiochemistry was essential for their inhibitory activity. nih.gov

Estimation of Human In Vivo Clearance

Predicting the rate at which a drug is eliminated from the human body, known as clearance (CL), is a key goal in preclinical drug development. In vitro data from human liver microsomes (HLM) or hepatocytes can be used to estimate in vivo hepatic clearance.

A study on various indole and indazole-3-carboxamide SCRAs demonstrated a wide range of in vitro intrinsic clearance (CLint) values. nih.gov In pooled human liver microsomes (pHLM), CLint ranged from 13.7 to 2944 mL/min/kg, and in pooled cryopreserved human hepatocytes (pHHeps), it ranged from 110 to 3216 mL/min/kg. nih.gov

The predicted human in vivo hepatic clearance (CLH) for these compounds, taking into account plasma protein binding, ranged from 0.34 to 17.79 mL/min/kg based on pHLM data, and from 1.39 to 18.25 mL/min/kg based on pHHeps data. nih.gov These findings highlight that while many of these compounds are rapidly metabolized in vitro, their high plasma protein binding leads to a much slower predicted in vivo clearance. nih.gov

The accuracy of these in vitro-in vivo extrapolations (IVIVE) depends on various factors, including the experimental conditions and the mathematical models used for scaling. researchgate.net For instance, the unbound fraction in microsomes is a crucial parameter for the accurate prediction of human clearance. researchgate.net

Table 2: In Vitro and Estimated Human In Vivo Clearance of Selected Indazole-3-Carboxamide Derivatives

| Compound | In Vitro CLint (pHLM, mL/min/kg) | In Vitro CLint (pHHeps, mL/min/kg) | Predicted Human In Vivo CLH (pHLM, mL/min/kg) | Predicted Human In Vivo CLH (pHHeps, mL/min/kg) |

| (S)-AB-FUBINACA | N/A | 110 ± 34.5 nih.gov | 0.34 ± 0.09 nih.gov | N/A |

| (R)-AB-FUBINACA | 13.7 ± 4.06 nih.gov | N/A | N/A | N/A |

| (S)-AMB-FUBINACA | 2944 ± 95.9 nih.gov | 3216 ± 607 nih.gov | N/A | N/A |

| (S)-5F-AMB-PINACA | N/A | N/A | 17.79 ± 0.20 nih.gov | 18.25 ± 0.12 nih.gov |

| (S)-MDMB-FUBINACA | N/A | N/A | N/A | 1.39 ± 0.27 nih.gov |

This table provides a summary of in vitro intrinsic clearance and estimated human in vivo hepatic clearance for a selection of indazole-3-carboxamide derivatives based on data from pooled human liver microsomes (pHLM) and pooled human hepatocytes (pHHeps). "N/A" indicates that the data was not available in the cited source for the specific parameter.

Structure Activity Relationship Sar Studies for Ethyl 1h Indazole 3 Carboxylate Analogues

Influence of Substituent Variations on Pharmacological Efficacy

The pharmacological efficacy of ethyl 1H-indazole-3-carboxylate analogues is highly sensitive to the nature and position of various substituents on the indazole core and the carboxylate moiety. Research has demonstrated that even minor chemical modifications can lead to significant changes in biological activity.

One critical area of investigation has been the modification of the carboxylate group at the 3-position, often converting it to a carboxamide. The regiochemistry of this amide linker has been shown to be a crucial determinant of activity. For instance, in the development of calcium-release activated calcium (CRAC) channel blockers, a series of indazole-3-carboxamides were synthesized. It was discovered that derivatives with a -CO-NH-Ar amide linker at the 3-position were potent inhibitors, while the reverse amide isomers (-NH-CO-Ar) were significantly less active or even inactive. nih.govnih.gov This highlights the stringent steric and electronic requirements of the binding site.

Substitutions on the indazole ring itself also play a pivotal role in modulating pharmacological efficacy. In a study focused on developing anti-inflammatory agents, a series of N1-substituted 1H-indazole-3-ethyl carboxylates were synthesized with various acyl radicals at the N1 position and halogens or methyl groups at the 5- and 6-positions. nih.gov The introduction of a p-chlorobenzoyl group at the N1-position of ethyl 5-methyl-1H-indazole-3-carboxylate resulted in a compound with notable anti-arthritic effects in animal models. nih.gov This indicates that the N1-position is a key site for introducing substituents that can enhance pharmacological properties.

Furthermore, in the context of antitumor agents, substitutions on the benzene (B151609) ring of the indazole core at the C-5 position have a significant impact on the anti-proliferative activity against various cancer cell lines. A study on 1H-indazole-3-amine derivatives showed that the nature of the substituent at the C-5 position influenced the activity against Hep-G2 cells, with a general trend of 3,5-difluoro > 4-fluoro > 3-fluoro > 4-trifluoromethoxy substitution. nih.gov This underscores the importance of the electronic properties of substituents on the indazole ring for this particular biological activity.

The following table summarizes the influence of key substituent variations on the pharmacological efficacy of this compound analogues:

| Scaffold | Substituent Variation | Position | Observed Effect on Pharmacological Efficacy | Target/Activity | Reference |

| Indazole-3-carboxamide | Reversed amide linker (-NH-CO-Ar vs. -CO-NH-Ar) | 3 | The -CO-NH-Ar regiochemistry is crucial for activity; the reverse isomer is inactive. nih.govnih.gov | CRAC channel inhibition | nih.govnih.gov |

| This compound | p-chlorobenzoyl | N1 | Enhanced anti-arthritic effects. nih.gov | Anti-inflammatory | nih.gov |

| This compound | Methyl | 5 | Contributed to improved anti-arthritic activity in combination with N1-p-chlorobenzoyl. nih.gov | Anti-inflammatory | nih.gov |

| 1H-indazole-3-amine | Fluoro substituents | 5 | 3,5-difluoro substitution showed the highest anti-proliferative activity against Hep-G2 cells. nih.gov | Antitumor | nih.gov |

Systematic Optimization of Potency and Selectivity through Chemical Modification

The systematic chemical modification of the this compound scaffold has been a successful strategy for optimizing the potency and selectivity of drug candidates. This iterative process involves designing and synthesizing new analogues based on initial SAR findings to enhance their interaction with the biological target while minimizing off-target effects.

A notable example is the development of potent and selective p21-activated kinase 1 (PAK1) inhibitors. Starting from a fragment-based screening approach, 1H-indazole-3-carboxamide derivatives were identified as potential PAK1 inhibitors. nih.gov Systematic optimization revealed that substituting an appropriate hydrophobic ring in the deep back pocket of the kinase and introducing a hydrophilic group in the bulk solvent region were critical for both high inhibitory activity and selectivity. This led to the discovery of a representative compound, 30l, which exhibited an IC50 of 9.8 nM for PAK1 and high selectivity against a panel of 29 other kinases. nih.gov

Similarly, in the quest for fibroblast growth factor receptor (FGFR) inhibitors, 1H-indazol-3-amine derivatives were systematically optimized. nih.gov To improve the cellular activity of an initial hit compound, researchers introduced fluorine substituents and explored modifications that extended into the solvent-accessible region of the ATP binding pocket. This led to the identification of a compound with a 2,6-difluoro-3-methoxyphenyl residue that showed potent inhibitory activity against FGFR1 and FGFR2, with IC50 values in the low nanomolar range, and improved antiproliferative effects in cell lines. nih.gov

The following table presents data on the systematic optimization of indazole-3-carboxylate analogues for specific targets:

| Lead Compound Scaffold | Systematic Modification | Resulting Compound | Potency (IC50) | Selectivity | Target | Reference |

| 1H-indazole-3-carboxamide | Introduction of hydrophobic and hydrophilic groups | 30l | 9.8 nM | High selectivity over 29 other kinases | PAK1 | nih.gov |

| 1H-indazol-3-amine | Addition of 2,6-difluoro-3-methoxyphenyl residue | 2a | FGFR1: <4.1 nM, FGFR2: 2.0±0.8 nM | Not specified | FGFR | nih.gov |

Correlation of Structural Features with Specific Biological Targets

The correlation of specific structural features of this compound analogues with their interaction with particular biological targets is a cornerstone of rational drug design. Understanding these correlations allows for the design of new compounds with a higher probability of desired activity.

For instance, the 1H-indazole-3-carboxamide scaffold has been identified as a key structural motif for inhibiting PAK1. The SAR analysis showed that the indazole core serves as a crucial anchor, while specific substitutions at the carboxamide and other positions on the indazole ring dictate the potency and selectivity for PAK1. nih.gov The ability to introduce hydrophobic and hydrophilic groups at specific vectors from the core scaffold was directly correlated with improved binding to the PAK1 active site. nih.gov

In the context of CRAC channel blockers, the unique regiochemistry of the amide linker in indazole-3-carboxamides is a critical structural feature for activity. The -CO-NH-Ar orientation is essential for inhibiting calcium influx, suggesting a specific hydrogen bonding and/or steric interaction within the binding pocket of the CRAC channel that cannot be accommodated by the reverse amide isomer. nih.govnih.gov

Furthermore, for the inhibition of hypoxia-inducible factor-1 (HIF-1), the presence of a substituted furan (B31954) moiety on the indazole skeleton, as well as its specific substitution pattern, was found to be crucial for high inhibitory activity. elsevierpure.com This indicates that the furan ring and its substituents are key pharmacophoric elements that interact with the HIF-1 pathway.

The table below correlates specific structural features of this compound analogues with their biological targets:

| Structural Feature | Biological Target | Observed Correlation | Reference |